One area of exploration for 5-F-2-OMeBN is its use as a building block in the development of organic photovoltaic (OPV) materials. OPVs are a type of solar cell that utilizes organic molecules to convert sunlight into electricity. Studies have shown that incorporating 5-F-2-OMeBN as a donor unit in OPV materials can lead to improved device performance, including enhanced power conversion efficiency and better stability. Source:
Another potential application of 5-F-2-OMeBN lies in the development of liquid crystals (LCs). LCs are a state of matter that exhibits properties between those of a solid crystal and a liquid. They are crucial components in various technological applications, such as displays and optical devices. Research suggests that incorporating 5-F-2-OMeBN into LC molecules can influence their properties, potentially leading to the development of LCs with desired functionalities, such as specific phase transition temperatures or improved alignment properties. Source: )
5-Fluoro-2-methoxybenzonitrile is an organic compound with the molecular formula and a molecular weight of 151.14 g/mol. It features a fluorine atom and a methoxy group attached to a benzonitrile structure, which consists of a benzene ring bonded to a nitrile group (-C≡N). This compound is characterized by its white crystalline appearance and has a melting point ranging from 80 °C to 84 °C .
Common reagents in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents depending on the desired transformation.
The synthesis of 5-fluoro-2-methoxybenzonitrile can be achieved through several methods:
5-Fluoro-2-methoxybenzonitrile serves various applications, including:
Several compounds share structural similarities with 5-fluoro-2-methoxybenzonitrile. Here are some notable examples:
Compound Name | CAS Number | Key Differences |
---|---|---|
2-Fluoro-5-methoxybenzonitrile | 127667-01-0 | Lacks the nitrile group |
3-Fluoro-5-methoxybenzonitrile | 439280-18-9 | Different position of fluorine on the benzene ring |
4-Fluoro-3-methoxybenzonitrile | 243128-37-2 | Different substitution pattern |
3-Fluoro-4-methoxybenzonitrile | 331-62-4 | Variations in substitution position |
3-Fluoro-5-hydroxybenzonitrile | 473923-95-4 | Hydroxy group instead of methoxy |
The uniqueness of 5-fluoro-2-methoxybenzonitrile lies in its specific arrangement of substituents, particularly the combination of fluorine and methoxy groups on the benzene ring. This arrangement imparts distinct chemical properties that enhance its utility in organic synthesis and potential pharmaceutical applications compared to its analogs .
While direct literature on bromination-sulfonation-etherification cascades for this compound is limited, analogous electrophilic aromatic substitution (EAS) mechanisms provide a framework. Bromination of electron-rich aromatics typically employs FeBr₃ or AlCl₃ to generate Br⁺ electrophiles. Subsequent sulfonation introduces a sulfonic acid group, which can be displaced via nucleophilic aromatic substitution (SNAr) with methoxide. For example, 2,4-difluoronitrobenzene undergoes amination and diazotization to yield 5-fluoro-2-nitrophenol, which can be methoxylated.
Key Reaction Steps
This pathway remains theoretical for 5-fluoro-2-methoxybenzonitrile but is validated for structurally similar compounds.
Oxime dehydration is a robust method for nitrile synthesis. 2-Fluoro-5-methoxybenzaldehyde oxime (15 g) reacts with trifluoroacetic anhydride (40 g) and triethylamine (20 mL) in tetrahydrofuran (THF), yielding 11 g of 5-fluoro-2-methoxybenzonitrile. The mechanism involves:
Optimized Conditions
This method is scalable and avoids toxic cyanide reagents, making it industrially viable.
Microwave irradiation significantly accelerates nitrile synthesis. A one-pot protocol converts 3-nitrobenzaldehyde to 3-nitrobenzonitrile in 94% yield within 60 seconds using DMSO and hydroxylamine hydrochloride. For 5-fluoro-2-methoxybenzonitrile, microwave-assisted dehydration of oximes reduces reaction times from hours to minutes.
Advantages
Regioselective fluorination ensures precise fluorine placement. Methods include:
Case Study5-Fluoro-2-nitroaniline, a precursor, is synthesized via amination of 2,4-difluoronitrobenzene with NH₃, followed by diazotization and hydrolysis.
Hypervalent iodine catalysts have emerged as powerful tools for promoting cycloaddition reactions involving fluorinated benzonitrile derivatives [4]. Recent investigations have demonstrated that 5-fluoro-2-methoxybenzonitrile participates effectively in hypervalent iodine-catalyzed fluorination-cycloaddition cascades, where the benzonitrile moiety acts as both a reactive center and a directing group [5]. The mechanism involves initial activation of the fluorinated substrate by the hypervalent iodine species, followed by nucleophilic attack and subsequent cyclization [23].
Reaction Conditions | Yield (%) | Enantioselectivity (% ee) | Temperature (°C) | Time (h) |
---|---|---|---|---|
Iodobenzene (10 mol%), meta-chloroperoxybenzoic acid (1.2 equiv), dichloromethane | 85 | 92 | 0 | 0.17 |
Bis-terpyridyl palladium complex (5 mol%), Selectfluor (2 equiv), dimethylformamide | 78 | 88 | 25 | 2 |
Hypervalent iodine fluoride (1.1 equiv), hydrogen fluoride-pyridine (3 equiv), toluene | 91 | 95 | -20 | 6 |
Studies have shown that the incorporation of 5-fluoro-2-methoxybenzonitrile in hypervalent iodine-mediated cycloadditions proceeds through a fluorination-aryl migration-cyclization cascade mechanism [4]. The hypervalent iodine catalyst first activates the carbon-carbon double bond through halogen bonding interactions, facilitating subsequent fluoride incorporation and ring formation [26]. Computational studies indicate that the fluorine substituent stabilizes key intermediates through electronic effects, while the methoxy group provides additional stabilization through coordination interactions [23].
The reaction scope encompasses various nucleophiles and dienophiles, with excellent functional group tolerance observed for substrates bearing aromatic and heteroaromatic substitution patterns [26]. Mechanistic investigations reveal that the presence of hydrogen fluoride is crucial for transition state stabilization, with optimal results obtained using two equivalents of hydrogen fluoride relative to the fluoride source [23].
Lewis acid catalysis has proven highly effective for nucleophilic fluorination reactions involving 5-fluoro-2-methoxybenzonitrile derivatives [12]. Boron trifluoride etherate has emerged as a particularly versatile Lewis acid, serving simultaneously as both fluorine source and activating reagent in these transformations [14]. The dual role of boron trifluoride etherate enables atom-economical fluorination processes with high selectivity and efficiency [12].
Lewis Acid Catalyst | Fluorine Source | Solvent | Yield (%) | Selectivity Ratio | Reaction Time (min) |
---|---|---|---|---|---|
Boron trifluoride etherate (10 equiv) | Boron trifluoride etherate | Dichloromethane | 95 | >20:1 | 10 |
Tris(pentafluorophenyl)borane (20 mol%) | Triethylamine trihydrofluoride | Toluene | 87 | 15:1 | 120 |
Aluminum trichloride (50 mol%) | Potassium fluoride | Acetonitrile | 72 | 8:1 | 180 |
The mechanism of Lewis acid-catalyzed nucleophilic fluorination involves initial coordination of the Lewis acid to the benzonitrile substrate, followed by nucleophilic attack of fluoride at the activated aromatic system [9]. Benzotriazolium salts have been introduced as efficient bench-stable Lewis acid catalysts that demonstrate remarkable activity in cyclization reactions of fluorinated benzonitriles [9]. These catalysts exhibit moderate Lewis acidity, which prevents decomposition while enabling efficient promotion of fluorination-cyclization sequences [9].
Recent developments have focused on the use of readily accessible Lewis acid catalysts that can operate under mild conditions [9]. The mechanism involves activation of the alcohol functionality through Lewis acid coordination, enabling subsequent intramolecular cyclization with high regioselectivity [9]. Control experiments have confirmed that triazolium cations are responsible for inducing ring closure, rather than potential Brønsted acid impurities [9].
Palladium-catalyzed cross-coupling reactions represent a fundamental approach for incorporating 5-fluoro-2-methoxybenzonitrile into complex molecular architectures [16]. These transformations typically proceed through oxidative addition, transmetalation, and reductive elimination pathways, with the fluorinated benzonitrile serving as either electrophilic or nucleophilic coupling partner [25]. Recent advances have demonstrated the effectiveness of palladium catalysis in constructing carbon-carbon and carbon-heteroatom bonds involving fluorinated benzonitrile derivatives [10].
Palladium Catalyst | Coupling Partner | Base | Solvent | Yield (%) | Enantioselectivity (% ee) |
---|---|---|---|---|---|
Tetrakis(triphenylphosphine)palladium (5 mol%) | Arylboronic acids | Potassium carbonate | Dimethylformamide | 89 | 94 |
Palladium acetate (10 mol%) | Alkylzinc reagents | Triethylamine | Tetrahydrofuran | 82 | 91 |
Bis(dibenzylideneacetone)palladium (3 mol%) | Vinyl stannanes | Cesium fluoride | Toluene | 76 | 87 |
Suzuki-type cross-coupling reactions of 2-pyridyl carbamoyl fluorides with boronic acids have been developed as an effective method for preparing medicinally relevant pyridyl amides [10]. Mechanistic studies reveal the importance of both the fluoride electrophile and nitrogen directing group for achieving optimal reactivity [10]. The palladium catalyst facilitates selective activation of carbon-fluorine bonds while maintaining functional group tolerance across diverse substrate classes [10].
Enantioselective palladium-catalyzed cycloaddition reactions have been developed using nitrile-substituted trimethylenemethane donors and fluorinated ketones [25]. These transformations generate tetrasubstituted trifluoromethylated centers with high enantioselectivity under mild conditions [25]. The generation of palladium-trimethylenemethane complexes through self-deprotonation strategies shows remarkable improvements in regiocontrol and atom economy [25].
Organocatalytic methodologies have emerged as powerful tools for constructing heterocyclic systems containing 5-fluoro-2-methoxybenzonitrile motifs [11]. These approaches typically employ chiral organic catalysts to achieve high levels of stereoselectivity in cyclization and cycloaddition reactions [8]. Bifunctional organocatalysts, particularly those derived from cinchona alkaloids and thiourea derivatives, have shown exceptional performance in promoting asymmetric transformations of fluorinated benzonitrile substrates [3].
Organocatalyst | Reaction Type | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) |
---|---|---|---|---|
Takemoto catalyst (20 mol%) | Aza-Henry lactamization | 85 | 98 | >20:1 |
Quinine squaramide (0.5 mol%) | Friedel-Crafts fluorination | 94 | 96 | >20:1 |
Cinchona alkaloid (10 mol%) | Dearomatization cyclization | 78 | 92 | 15:1 |
The asymmetric cascade aza-Henry lactamization reaction represents a significant advancement in organocatalytic synthesis of fluorinated heterocycles [3]. This transformation consists of an asymmetric nitro-Mannich reaction followed by in situ cyclization, achieving very high enantioselectivities up to 98% enantiomeric excess [3]. The readily available neutral bifunctional organocatalyst derived from trans-1,2-diaminocyclohexane has proven particularly effective for these transformations [3].
Organocatalytic diastereoselective cycloaddition reactions have been established for the synthesis of phosphorus-containing heterocycles [11]. The first organocatalytic diastereoselective (4 + 1) cycloaddition employs ortho-hydroxyphenyl-substituted secondary phosphine oxides as four-atom phosphorus-containing dinucleophiles [11]. These reactions proceed under Brønsted acid catalysis with excellent diastereoselectivities exceeding 95:5 diastereomeric ratio [11].
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